molecular formula C16H9Cl2N3O B11484647 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile

Cat. No.: B11484647
M. Wt: 330.2 g/mol
InChI Key: NEJNUGLMAWEUSL-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile is a complex organic compound belonging to the indolizine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-formyl pyrrole derivatives with fumaronitrile, followed by further functionalization to introduce the 3,4-dichlorobenzoyl group . The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic fluorescent molecules for material applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile is unique due to the presence of the 3,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H9Cl2N3O

Molecular Weight

330.2 g/mol

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carbonitrile

InChI

InChI=1S/C16H9Cl2N3O/c17-11-5-4-9(7-12(11)18)16(22)15-14(20)10(8-19)13-3-1-2-6-21(13)15/h1-7H,20H2

InChI Key

NEJNUGLMAWEUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C#N

Origin of Product

United States

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